molecular formula C16H17NOS B10815941 2,3-Dihydroindol-1-yl-(5-ethyl-4-methylthiophen-2-yl)methanone

2,3-Dihydroindol-1-yl-(5-ethyl-4-methylthiophen-2-yl)methanone

Cat. No.: B10815941
M. Wt: 271.4 g/mol
InChI Key: KPGKYXJUDJZUCU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of WAY-638666 involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. While the exact synthetic route may vary, a general approach involves the following steps:

    Formation of Intermediates: The synthesis begins with the preparation of key intermediates through reactions such as alkylation, acylation, or condensation.

    Cyclization: The intermediates undergo cyclization reactions to form the core structure of WAY-638666.

    Functional Group Modifications: The final steps involve modifications of functional groups to achieve the desired chemical structure.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the compound .

Chemical Reactions Analysis

WAY-638666 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

WAY-638666 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of WAY-638666 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating neurotransmitter systems and protecting neurons from oxidative stress and apoptosis. Key molecular targets include receptors and enzymes involved in neuronal signaling pathways .

Comparison with Similar Compounds

WAY-638666 can be compared with other neuroprotective compounds such as:

    WAY-100635: A selective serotonin receptor antagonist.

    WAY-123456: Another neuroprotective agent with a different mechanism of action.

The uniqueness of WAY-638666 lies in its specific chemical structure and its ability to modulate multiple pathways involved in neuroprotection .

Properties

Molecular Formula

C16H17NOS

Molecular Weight

271.4 g/mol

IUPAC Name

2,3-dihydroindol-1-yl-(5-ethyl-4-methylthiophen-2-yl)methanone

InChI

InChI=1S/C16H17NOS/c1-3-14-11(2)10-15(19-14)16(18)17-9-8-12-6-4-5-7-13(12)17/h4-7,10H,3,8-9H2,1-2H3

InChI Key

KPGKYXJUDJZUCU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(S1)C(=O)N2CCC3=CC=CC=C32)C

Origin of Product

United States

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